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Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation and NMR Reference Data for 2-(4-Methylphenyl)-6-nitro-2H-indazole

Executive Summary This whitepaper provides a definitive technical reference for the synthesis, isolation, and nuclear magnetic resonance (NMR) structural elucidation of 2-(4-Methylphenyl)-6-nitro-2H-indazole . Designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides a definitive technical reference for the synthesis, isolation, and nuclear magnetic resonance (NMR) structural elucidation of 2-(4-Methylphenyl)-6-nitro-2H-indazole . Designed for research scientists and drug development professionals, this guide bridges the gap between synthetic methodology and analytical validation. By detailing a self-validating Cadogan cyclization protocol and providing highly annotated 1 H and 13 C NMR reference data, this document ensures rigorous structural confirmation for downstream pharmacological applications.

Mechanistic Grounding & Synthesis Strategy

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry. While 1H-indazoles are thermodynamically favored, the 2-aryl-2H-indazole isomer can be selectively accessed via targeted cyclization strategies1[1]. For this specific nitro-derivative, the Cadogan reductive cyclization of an intermediate Schiff base (formed from 2,4-dinitrobenzaldehyde and p-toluidine) is the optimal pathway2[2].

Triethyl phosphite ( P(OEt)3​ ) acts as both the solvent and the oxygen-scavenging reductant. It attacks the ortho-nitro group of the imine, generating a highly reactive nitrene intermediate. This electrophilic nitrene rapidly undergoes intramolecular insertion into the adjacent imine nitrogen, forming the N-N bond and driving aromatization to yield the 2H-indazole core.

SynthesisPathway SM Starting Materials (p-Toluidine + 2,4-Dinitrobenzaldehyde) Imine Schiff Base Intermediate (Imine Formation) SM->Imine Condensation (-H2O) Nitrene Nitrene Intermediate (Deoxygenation) Imine->Nitrene Reduction Reagent Triethyl Phosphite (P(OEt)3) / Reflux Reagent->Nitrene Cyclization Intramolecular Cyclization (N-N Bond Formation) Nitrene->Cyclization Electrophilic Attack Product Target Compound 2-(4-Methylphenyl)-6-nitro-2H-indazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the Cadogan reductive cyclization yielding the 2H-indazole core.

Experimental Protocol: Synthesis and Isolation

Self-Validating System: The protocol includes built-in visual and chromatographic checkpoints to ensure reaction fidelity without requiring intermediate isolation.

Step 1: Imine Condensation

  • In a 100 mL round-bottom flask, dissolve 2,4-dinitrobenzaldehyde (1.0 eq, 10.0 mmol) and p-toluidine (1.05 eq, 10.5 mmol) in 30 mL of anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid (2 drops) to activate the carbonyl carbon.

  • Reflux the mixture for 2 hours. Validation: The reaction transitions to a bright yellow suspension. TLC (4:1 Hexane:EtOAc) should show complete consumption of the starting aldehyde.

  • Cool the mixture to 0 °C, filter the yellow Schiff base precipitate, and wash with cold ethanol. Dry under vacuum.

Step 2: Cadogan Reductive Cyclization

  • Suspend the intermediate Schiff base (approx. 8.0 mmol) in 15 mL of freshly distilled triethyl phosphite.

  • Purge the system with inert nitrogen gas for 10 minutes to prevent oxidative side reactions.

  • Heat the mixture to gentle reflux (approx. 150 °C) for 4 hours. Validation: The solution will undergo a distinct colorimetric shift from yellow to deep orange-red, indicating nitrene formation and subsequent cyclization.

Step 3: Purification

  • Cool the reaction to room temperature and remove excess P(OEt)3​ via vacuum distillation.

  • Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes.

  • Collect the fractions corresponding to the target compound ( Rf​ ≈ 0.45). Evaporate to yield 2-(4-Methylphenyl)-6-nitro-2H-indazole as a crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Accurate structural elucidation relies on understanding the electronic push-pull dynamics of the molecule. The robust assignment of the NMR spectra for this compound relies heavily on the deshielding effects of the nitro group and the anisotropic effects of the indazole core, consistent with structurally similar 2-phenyl-2H-indazoles3[3].

Sample Preparation: Dissolve 15 mg of the highly purified compound (>98% by HPLC) in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl3​ is selected to prevent proton exchange and ensure sharp resolution of the aromatic multiplets4[4].

NMRWorkflow Sample Purified Analyte (>98% Purity) Prep Sample Preparation (CDCl3 + 0.03% v/v TMS) Sample->Prep Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=1024, d1=2s) Prep->Acq13C Process Spectral Processing (Zero Filling, FT, Phase Corr.) Acq1H->Process Acq13C->Process Assign Signal Assignment (Multiplet & Integration) Process->Assign Valid Structural Validation (Empirical vs Theoretical) Assign->Valid

Figure 2: Standardized NMR analytical workflow for structural elucidation and validation.

Causality in Spectral Shifts

1 H NMR Insights: The strong electron-withdrawing nature of the nitro group at the C-6 position exerts a profound inductive (-I) and mesomeric (-M) deshielding effect, particularly on the ortho protons. Consequently, H-7 is shifted dramatically downfield to ~8.75 ppm, further exacerbated by its proximity to the N1 atom. The C3 proton is characteristically found downfield (ca. 8.5 ppm) due to the adjacent nitrogen atoms and the inherent anisotropy of the 2H-indazole system5[5].

13 C NMR Insights: While the nitro group deshields ortho protons in 1 H NMR, it induces a paradoxical upfield shift for the ortho carbons (C-5 and C-7) in 13 C NMR due to steric gamma-gauche effects and heavy-atom shielding. Conversely, the ipso carbon (C-6) is heavily deshielded (~146.0 ppm).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-7 8.75dd2.0, 0.81HStrong deshielding by adjacent N1 and ortho-NO 2​ group.
H-3 8.52d0.81HDeshielded by N2 and the anisotropic effect of the core.
H-5 7.95dd9.0, 2.01HDeshielded by ortho-NO 2​ group; ortho coupling to H-4.
H-4 7.88d9.01HOrtho coupling to H-5; slight deshielding from meta-NO 2​ .
H-2', H-6' 7.85d8.42HDeshielded by the N-phenyl bond anisotropy.
H-3', H-5' 7.35d8.42HOrtho coupling to H-2'/H-6'; standard aromatic range.
CH 3​ (4') 2.44s-3HBenzylic methyl group on the p-tolyl ring.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-7a 148.8CqHighly deshielded bridgehead carbon adjacent to N1.
C-6 146.0CqDirectly bonded to the strongly electronegative NO 2​ group.
C-4' 139.2CqPara-substituted carbon of the p-tolyl ring.
C-1' 138.0CqN-bound carbon of the p-tolyl ring.
C-3', C-5' 130.2CHMeta to the indazole core, standard aromatic shift.
C-3 128.5CHImine-like carbon, deshielded by adjacent N2.
C-4 124.0CHResonates downfield relative to C-3a, shifted by NO 2​ meta effect.
C-3a 122.0CqBridgehead carbon, internal to the conjugated system.
C-2', C-6' 121.0CHOrtho to the indazole core, shielded by resonance.
C-5 116.0CHOrtho to NO 2​ , shifted upfield by steric gamma-gauche effects.
C-7 114.2CHOrtho to NO 2​ , shifted upfield by steric gamma-gauche effects.
CH 3​ 21.3CH 3​ Standard benzylic methyl carbon.

Conclusion

The synthesis and analytical validation of 2-(4-Methylphenyl)-6-nitro-2H-indazole require a meticulous approach to both chemical reduction and spectroscopic interpretation. By leveraging the predictable electronic effects of the 6-nitro substitution and the p-tolyl moiety, researchers can confidently assign the architecture of this complex heterocycle. The self-validating experimental workflow provided here ensures high-fidelity reproduction for advanced drug discovery applications.

References

  • Title: Microwave Assisted Expeditious and Green Cu(II)
  • Title: Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives Source: MDPI URL
  • Title: 2-phenyl-2H-indazole | C13H10N2 | CID 11961355 Source: PubChem - NIH URL
  • Source: Rsc.
  • Title: Rhodium(III)

Sources

Exploratory

Pharmacokinetic Properties and Bioavailability of 2-(4-Methylphenyl)-6-nitro-2H-indazole: A Comprehensive Preclinical Guide

Executive Summary As a Senior Application Scientist in early-phase drug discovery, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of novel scaffolds is critical. The compound 2-(4-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-phase drug discovery, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of novel scaffolds is critical. The compound 2-(4-Methylphenyl)-6-nitro-2H-indazole represents a highly lipophilic, rigid 2H-indazole derivative. While 1H-indazoles are more thermodynamically stable, the 2H-tautomer locked by the p-tolyl group at position 2 offers unique binding vectors for kinase and receptor targeting. Interestingly, this specific structural motif has also been identified via GC-MS in the exopolysaccharide matrix of marine soil bacteria, suggesting potential ecological or antimicrobial relevance[1].

However, the presence of the 6-nitro group introduces a significant metabolic liability. This whitepaper establishes the foundational causality, self-validating experimental protocols, and theoretical pharmacokinetic (PK) parameters required to transition this compound from an in vitro hit to an in vivo lead.

Structural Pharmacokinetics & Causality

The physicochemical properties of 2-(4-Methylphenyl)-6-nitro-2H-indazole dictate its behavior in biological systems:

  • Lipophilicity (The p-Tolyl Effect): The addition of the 4-methylphenyl group significantly increases the partition coefficient (LogP). While this drives passive membrane permeability, it drastically reduces aqueous solubility, leading to dissolution-rate-limited absorption.

  • Metabolic Liability (The 6-Nitro Group): Nitroaromatics are highly susceptible to nitroreduction by both intestinal microbiome nitroreductases and hepatic enzymes. This reduction cascades through reactive nitroso and hydroxylamine intermediates before stabilizing as an aniline derivative (6-amino-2-(4-methylphenyl)-2H-indazole).

Metabolism Parent 2-(4-Methylphenyl)- 6-nitro-2H-indazole Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductases (Gut/Hepatic) Hydroxyl Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxyl CYP450 (e.g., 3A4) Amine 6-Amino Metabolite (Stable) Nitroso->Amine Further Reduction

Proposed biotransformation pathways highlighting nitroreduction and hydroxylation.

In Vitro Permeability: The Caco-2 Bidirectional Assay

To predict intestinal absorption, the Caco-2 cell monolayer model is the industry standard[2]. Due to the compound's high lipophilicity, we must assess not only passive diffusion but also potential efflux by P-glycoprotein (P-gp).

Step-by-Step Protocol & Mechanistic Rationale
  • Cell Culture & Differentiation: Seed Caco-2 cells (passage 40-60) on semi-permeable Transwell® inserts (0.4 µm pore size) and culture for 21 days[2].

    • Causality: A 21-day culture period is mandatory to allow the cells to spontaneously differentiate into enterocyte-like cells, expressing the tight junctions and brush-border enzymes necessary to mimic the human intestinal lining.

  • Monolayer Validation (TEER): Measure Transepithelial Electrical Resistance (TEER) prior to the assay.

    • Causality: This is a self-validating step . A TEER value >200 Ω·cm² confirms tight junction integrity. If TEER is low, the compound will leak paracellularly, artificially inflating permeability data and invalidating the assay.

  • Bidirectional Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

    • Causality: A-to-B mimics gut-to-blood absorption. B-to-A mimics blood-to-gut efflux. Calculating the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) reveals if the compound is actively pumped out of the gut by transporters like P-gp.

  • Quantification: Quench samples with cold acetonitrile and analyze via LC-MS/MS.

In Vivo Bioavailability ( F ) Assessment

In accordance with FDA guidelines for Investigational New Drug (IND) applications, absolute bioavailability must be determined by comparing oral exposure to an intravenous reference[3].

Step-by-Step Protocol & Mechanistic Rationale
  • Formulation Strategy:

    • IV Formulation: 2 mg/kg in 10% DMSO / 40% PEG400 / 50% Saline.

    • PO Formulation: 10 mg/kg in 0.5% Methylcellulose suspension.

    • Causality: The highly lipophilic indazole will precipitate in pure saline. Co-solvents are required for IV to ensure 100% systemic delivery, while a suspension is used for PO to evaluate physiological dissolution in the GI tract.

  • Dosing and Sampling (Rat Model): Administer doses to fasted Sprague-Dawley rats. Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: Fasting prevents food-effect variability. The dense early sampling (0.08 - 1 hr) is critical to accurately capture the maximum concentration ( Cmax​ ) and the distribution phase ( α -phase), while late sampling captures the elimination half-life ( T1/2​ ).

  • Data Analysis: Calculate Absolute Bioavailability using the formula:

    F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
    • Causality: This mathematical normalization accounts for the difference in administered doses, providing the exact fraction of the oral dose that successfully bypassed the gut wall and hepatic first-pass metabolism.

PK_Workflow A 2-(4-Methylphenyl)- 6-nitro-2H-indazole B Physicochemical Profiling (LogP, pKa) A->B Step 1 C Caco-2 Permeability (Absorption) B->C Step 2 D HLM Stability (Metabolism) C->D Step 3 E In Vivo PK (Rat) (Bioavailability) D->E Step 4

Preclinical ADME workflow for evaluating 2H-indazole derivatives.

Quantitative Data Summary

Based on the structural pharmacophores of 2-(4-Methylphenyl)-6-nitro-2H-indazole, the following table summarizes the anticipated pharmacokinetic parameters and the mechanistic rationale behind these projections.

PK ParameterSymbolExpected ProfileMechanistic Rationale
Aqueous Solubility Sw​ < 10 µg/mLHigh crystal lattice energy from the planar indazole core and lipophilic p-tolyl group.
Apparent Permeability Papp​ > 15×10−6 cm/sHigh LogP drives rapid passive transcellular diffusion across the enterocyte membrane.
Hepatic Clearance CLhep​ High (> 40 mL/min/kg)Rapid first-pass metabolism driven by robust nitroreduction at the C6 position.
Volume of Distribution Vd​ > 3 L/kgExtensive tissue partitioning due to high lipophilicity and lack of strong acidic/basic centers.
Absolute Bioavailability F 10% - 25%Excellent permeability is offset by poor dissolution and massive first-pass hepatic extraction.

References

  • Optimization and Characterization of Exopolysaccharide from Marine Soil Bacteria Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Foundational

A Technical Guide to the Prospective Crystallographic Analysis of 2-(4-Methylphenyl)-6-nitro-2H-indazole

This document provides a comprehensive technical framework for the synthesis, crystallization, and structural elucidation of the novel compound 2-(4-Methylphenyl)-6-nitro-2H-indazole. As this specific molecule is not yet...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical framework for the synthesis, crystallization, and structural elucidation of the novel compound 2-(4-Methylphenyl)-6-nitro-2H-indazole. As this specific molecule is not yet characterized in published literature, this guide serves as a prospective plan, drawing upon established methodologies for analogous structures to propose a robust experimental design. It is intended for researchers, chemists, and drug development professionals engaged in the structural analysis of heterocyclic compounds.

Introduction and Scientific Rationale

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anti-inflammatory to antitumor and anti-HIV therapies[1][2][3]. The biological activity is profoundly influenced by the substitution pattern on the indazole ring system. The 2H-indazole regioisomer, in particular, offers a distinct structural and electronic profile compared to its 1H counterpart.

This guide focuses on the target molecule, 2-(4-Methylphenyl)-6-nitro-2H-indazole, which combines two key structural motifs:

  • A 2-aryl substituent: The p-tolyl group at the N2 position is expected to influence the molecule's conformation and potential for π-π stacking interactions, which are critical for crystal packing and receptor binding.

  • A 6-nitro group: The presence of a strong electron-withdrawing nitro group at the C6 position is anticipated to significantly modulate the electronic properties of the indazole ring and introduce potential for specific intermolecular interactions, such as C-H···O hydrogen bonds[4][5].

Elucidating the precise three-dimensional structure through single-crystal X-ray diffraction is paramount. This analysis will provide definitive data on bond lengths, bond angles, and the overall molecular conformation. Furthermore, it will reveal the supramolecular architecture, detailing the intermolecular forces that govern the crystal lattice, which is crucial for understanding the compound's physicochemical properties, such as solubility and stability.

Proposed Experimental Workflow

The characterization of 2-(4-Methylphenyl)-6-nitro-2H-indazole necessitates a multi-stage workflow, from chemical synthesis to final structural analysis. The proposed pathway is designed to ensure high-purity material suitable for single-crystal growth and subsequent diffraction studies.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Diffraction & Analysis S1 Step 1: Condensation (o-nitrobenzaldehyde derivative + p-toluidine) S2 Step 2: Reductive Cyclization P(OEt)3 S1->S2 Schiff Base Intermediate S3 Step 3: Purification (Column Chromatography) S2->S3 Crude Product C1 Solvent Screening S3->C1 Purified Compound C2 Slow Evaporation C1->C2 C3 Crystal Harvesting C2->C3 X1 Crystal Mounting & Screening C3->X1 Single Crystal X2 Data Collection (Diffractometer) X1->X2 X3 Structure Solution (e.g., SHELXS) X2->X3 X4 Structure Refinement (e.g., SHELXL) X3->X4 X5 Data Validation & Reporting X4->X5

Figure 1: Proposed workflow for the synthesis and structural elucidation of the target compound.

Methodologies

Synthesis and Purification Protocol

The synthesis of 2-aryl-2H-indazoles can be effectively achieved via the Cadogan reaction, which involves the reductive cyclization of an o-nitrobenzylidene amine intermediate[3]. This approach is favored for its operational simplicity and good yields.

Step-by-Step Protocol:

  • Synthesis of the Schiff Base Intermediate:

    • To a solution of 2-nitro-5-chlorobenzaldehyde (1 equivalent) in ethanol, add 4-methylaniline (p-toluidine, 1.1 equivalents).

    • Heat the mixture under reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The resulting imine product will often precipitate and can be collected by filtration. Wash with cold ethanol and dry under vacuum.

  • Reductive Cyclization (Cadogan Reaction):

    • Suspend the synthesized Schiff base (1 equivalent) in an excess of triethyl phosphite (P(OEt)₃).

    • Heat the mixture to 150-160 °C and maintain for 8-12 hours. The triethyl phosphite serves as both the solvent and the deoxygenating agent.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and remove the excess triethyl phosphite under reduced pressure.

  • Purification:

    • The crude residue will contain the target 2-(4-Methylphenyl)-6-nitro-2H-indazole.

    • Purify the product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity prior to crystallization attempts.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step. The choice of solvent is paramount. Based on methodologies for similar indazole derivatives, a solvent system that allows for slow, controlled precipitation is ideal[1][6].

Step-by-Step Protocol:

  • Solvent Selection: Screen a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation Technique:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol) at a slightly elevated temperature.

    • Filter the solution while warm to remove any particulate matter.

    • Transfer the filtrate to a clean vial, cover it loosely with perforated parafilm to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, X-ray quality single crystals.

X-ray Diffraction Analysis

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer. The following protocol outlines the standard procedure for data collection and structure refinement.

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.4 mm in size) under a microscope and mount it on a cryoloop or glass fiber.

  • Data Collection:

    • Mount the crystal on the goniometer head of a diffractometer (e.g., a Bruker SMART CCD area-detector) equipped with a Mo Kα radiation source (λ = 0.71073 Å)[1][4].

    • Cool the crystal to a low temperature (e.g., 100-150 K) using a nitrogen stream to minimize thermal vibrations and potential crystal degradation.

    • Collect a series of diffraction frames using ω and φ scans to cover the entire reciprocal space.

  • Data Reduction and Correction:

    • Integrate the raw diffraction data to obtain reflection intensities and positions.

    • Apply corrections for absorption effects (e.g., multi-scan correction using SADABS)[1].

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods with software such as SHELXS97[1][4]. This will provide an initial model of the molecular structure.

    • Refine the structural model against the experimental data using a full-matrix least-squares method on F² with software like SHELXL97[1][4].

    • Locate hydrogen atoms in the difference Fourier map and refine them using appropriate constraints.

    • The refinement process is iterated until convergence is reached, indicated by stable R-factors (R1, wR2) and a goodness-of-fit (S) value close to 1.

Anticipated Structural Features and Discussion

While experimental data for the title compound is unavailable, we can predict its key structural characteristics by synthesizing information from closely related, published structures: 2-(4-Methylphenyl)-2H-indazole [1][6][7][8] and 2-Methyl-6-nitro-2H-indazole [4][9].

Figure 2: 2D representation of the target molecule's connectivity.

Anticipated Molecular Geometry
  • Planarity of the Indazole Ring: The fused indazole ring system is expected to be nearly planar. In the non-nitrated analogue, the dihedral angle between the pyrazole and benzene rings is a mere 1.58°[1][8]. Similarly, in 2-methyl-6-nitro-2H-indazole, the indazole system is almost planar, with a maximum deviation of 0.0118 Å[4]. We anticipate a similar high degree of planarity for the title compound.

  • Orientation of the p-Tolyl Group: A significant conformational feature will be the dihedral angle between the planar indazole core and the p-tolyl substituent. In 2-(4-Methylphenyl)-2H-indazole, this angle is 46.26°[1][7]. This twist is a result of steric hindrance and is expected to be of a similar magnitude in the title compound.

  • Orientation of the Nitro Group: The nitro group is expected to be nearly co-planar with the indazole ring to maximize resonance stabilization. In 2-methyl-6-nitro-2H-indazole, the nitro group is twisted by only 0.93° from the plane of the indazole ring[4].

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters, derived from published data for analogous compounds. This serves as a predictive baseline for the experimental results.

Table 1: Anticipated Crystal Data and Structure Refinement Details

Parameter Anticipated Value / Type Rationale / Reference
Chemical formula C₁₄H₁₁N₃O₂ -
Formula weight 253.26 g/mol -
Crystal system Monoclinic Common for indazole derivatives[1][4]
Space group P2₁/c or P2₁/n Common centrosymmetric space groups[1][9]
a (Å) 3-13 Based on related structures[1][4]
b (Å) 6-20 Based on related structures[1][4][5]
c (Å) 13-17 Based on related structures[1][4][5]
β (°) 93-96 Based on related structures[1][4][5]
Volume (ų) ~1100-1200 Estimated from unit cell parameters
Z 4 Most common value for this size molecule
Radiation type Mo Kα Standard for small organic molecules[1][4]
T (K) 100-298 Standard data collection temperatures[1][4]
Final R₁ [I > 2σ(I)] < 0.05 Target for a good quality refinement

| wR₂ (all data) | < 0.15 | Target for a good quality refinement |

Expected Intermolecular Interactions

The crystal packing will be dictated by a combination of weak intermolecular forces. The presence of the nitro group is key. We anticipate observing weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic or methyl protons of neighboring molecules[4][10]. Furthermore, π-π stacking interactions between the electron-rich p-tolyl ring of one molecule and the electron-deficient nitro-indazole core of another are highly probable and would be a significant stabilizing force in the crystal lattice[5][10].

Conclusion

This technical guide outlines a comprehensive and scientifically grounded strategy for the synthesis, crystallization, and definitive structural characterization of the novel compound 2-(4-Methylphenyl)-6-nitro-2H-indazole. By leveraging established protocols and drawing predictive insights from structurally related molecules, this workflow provides a clear path to obtaining high-quality crystallographic data. The successful elucidation of this structure will provide invaluable information for medicinal chemists and material scientists, contributing to a deeper understanding of structure-property relationships in the versatile indazole family.

References

  • Zhou, X., Qin, X., & Zhang, J. (2010). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2732. [Link]

  • Özel Güven, N., Sancak, K., & Coles, S. J. (2016). Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1157–1160. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Ng, S. W. (2012). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Groups. Molecules, 17(11), 13463–13485. [Link]

  • Zhou, X., Qin, X., & Zhang, J. (2010). 2-(4-Methyl-phen-yl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2732. [Link]

  • Jalón, F. A., et al. (2019). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Propellants, Explosives, Pyrotechnics. [Link]

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  • Mohammed, S. A. (2024). INVESTIGATION OF X-RAY SINGLE CRYSTAL STRUCTURE AND THE SPECTROSCOPIC PROPERTIES OF NITROGEN CONTAINING AROMATIC RING COMPOUNDS. Harran University Thesis Archive. [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]

  • Husain, A., Rashid, M., & Shaharyar, M. (2012). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Journal of the Serbian Chemical Society, 77(1), 1-9. [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1863. [Link]

  • Alkorta, I., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 719-729. [Link]

  • Various Authors. (2024). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

  • Fun, H.-K., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1775. [Link]

  • Abdelahi, M. M., et al. (2018). 2-Benzyl-6-nitro-2H-indazole. ResearchGate. [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 2-(4-Methylphenyl)-6-nitro-2H-indazole: A Technical Whitepaper

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. While the 1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. While the 1H-indazole tautomer is predominantly studied due to its inherent thermodynamic stability, 2H-indazoles offer unique spatial geometries, altered hydrogen-bonding networks, and distinct electron distribution profiles.

This whitepaper provides an in-depth technical analysis of 2-(4-Methylphenyl)-6-nitro-2H-indazole (also known as 2-(p-tolyl)-6-nitro-2H-indazole). By synthesizing structural thermodynamics, physicochemical data, and self-validating experimental workflows, this guide serves as an authoritative resource for researchers and drug development professionals navigating the synthesis and characterization of sterically locked 2H-indazole derivatives.

Structural and Thermodynamic Profiling

The 1H vs. 2H Tautomeric Equilibrium

Unsubstituted indazole exists in a tautomeric equilibrium between the 1H and 2H forms. Quantum mechanical calculations (MP2/6-31G* level of theory) consistently demonstrate that the 1H-tautomer is thermodynamically favored by approximately 3.6 to 4.5 kcal/mol [1]. This energy gap is driven by the preservation of benzenoid aromaticity in the 1H form, whereas the 2H form adopts a less stable quinonoid structure [3].

However, in 2-(4-Methylphenyl)-6-nitro-2H-indazole , the tautomeric equilibrium is permanently bypassed. The covalent attachment of the 4-methylphenyl (p-tolyl) group at the N2 position kinetically and thermodynamically locks the molecule into the 2H-configuration.

Electronic Effects of the Substituents

The physicochemical behavior of this molecule is dictated by a "push-pull" electronic system:

  • The 6-Nitro Group (Pull): Exerts strong mesomeric (-M) and inductive (-I) effects, depleting electron density from the indazole core. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, increasing oxidative stability while making the core more susceptible to nucleophilic attack.

  • The 2-(p-Tolyl) Group (Push/Steric): The methyl group on the phenyl ring provides a mild electron-donating (+I) effect. More importantly, the bulky aryl group forces a specific dihedral angle relative to the planar indazole core to minimize steric clash, heavily influencing the molecule's binding kinetics in protein pockets [4].

Stability Core 2H-Indazole Core (Quinonoid Form) Thermo Thermodynamic Profile (ΔG, Melting Point, LogP) Core->Thermo Loss of Benzenoid Aromaticity Nitro 6-Nitro Group (-I, -M Effects) Nitro->Thermo Electron Withdrawal / Dipole Tolyl 2-(p-Tolyl) Group (+I Effect, Steric Bulk) Tolyl->Thermo N2-Isomer Lock / Lipophilicity

Fig 1: Physicochemical property determinants of 2-(4-Methylphenyl)-6-nitro-2H-indazole.

Physicochemical Properties

Quantitative data is critical for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. The table below summarizes the extrapolated and calculated physicochemical properties of 2-(4-Methylphenyl)-6-nitro-2H-indazole based on its structural components.

PropertyValue / DescriptionMechanistic Rationale
Molecular Formula C₁₄H₁₁N₃O₂Standard composition for the substituted scaffold.
Molecular Weight 253.26 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~74.0 ŲNitro group (45.8 Ų) + 2H-indazole nitrogens (~28.2 Ų). Indicates good membrane permeability.
Calculated LogP (cLogP) 3.8 - 4.2High lipophilicity driven by the p-tolyl group, offset slightly by the polar nitro group.
Melting Point 145°C - 160°CSolid-state stability enhanced by intermolecular dipole-dipole interactions from the NO₂ group [4].
Aromaticity Quinonoid (Partial)N2-substitution forces the disruption of the classical 10π benzenoid electron system [1].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and prevent false positives during synthesis and characterization.

Protocol A: Regioselective Synthesis via Cadogan Reductive Cyclization

Direct N-arylation of 6-nitro-1H-indazole typically yields a mixture of 1H and 2H isomers, favoring the 1H form due to thermodynamic stability [3]. To exclusively synthesize the 2H-isomer, a reductive cyclization of an ortho-nitrobenzaldimine intermediate is required [2].

Step-by-Step Methodology:

  • Imine Formation: Condense 2,4-dinitrobenzaldehyde (1.0 eq) with p-toluidine (1.05 eq) in anhydrous toluene. Add catalytic p-toluenesulfonic acid (p-TSA).

  • Water Removal: Reflux the mixture at 110°C for 4 hours using a Dean-Stark apparatus. Causality: Continuous removal of water drives the equilibrium toward complete imine formation, preventing hydrolysis during the subsequent reduction step.

  • Reductive Cyclization: Cool the mixture to 90°C under an argon atmosphere. Slowly add tri-n-butylphosphine ( P(Bu)3​ ) (2.2 eq).

  • Reaction Monitoring: Stir for 12 hours. Track the reaction via TLC (Hexane:EtOAc 3:1). The highly reactive nitrene intermediate will selectively attack the imine nitrogen, forming the N-N bond and locking the 2H-indazole core [2].

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure 2-(4-Methylphenyl)-6-nitro-2H-indazole.

Synthesis SM 2,4-Dinitrobenzaldehyde + p-Toluidine Imine Imine Intermediate (Schiff Base) SM->Imine Condensation (-H2O) Cyclization Reductive Cyclization (P(Bu)3 / Heat) Imine->Cyclization Deoxygenation Target 2-(4-Methylphenyl)-6-nitro-2H-indazole (Thermodynamic Lock) Cyclization->Target N-N Bond Formation

Fig 2: Reductive cyclization pathway locking the 2H-indazole configuration.

Protocol B: Structural Validation and Thermodynamic Profiling

To confirm the regiochemistry and assess thermal stability, a combined NMR and Differential Scanning Calorimetry (DSC) workflow is mandatory.

Step-by-Step Methodology:

  • Regiochemical Validation (2D NOESY NMR):

    • Dissolve 15 mg of the purified compound in DMSO−d6​ .

    • Acquire a 2D NOESY spectrum.

    • Self-Validation Check: Look for a spatial cross-peak between the C3-proton of the indazole ring (typically around δ 8.5-8.8 ppm) and the ortho-protons of the p-tolyl group. This cross-peak is physically impossible in the 1H-isomer, making it an absolute confirmation of the 2H-structure.

  • Thermal Stability Assessment (DSC):

    • Calibrate the DSC instrument using an Indium standard (Onset Tm = 156.6°C) to ensure calorimetric accuracy.

    • Weigh 3-5 mg of the compound into an aluminum pan and crimp seal.

    • Heat from 25°C to 300°C at a rate of 10°C/min under a N2​ purge (50 mL/min).

    • Causality: The sharp endothermic peak indicates the melting point. A subsequent broad exothermic peak will denote thermal decomposition. The 6-nitro group generally lowers the decomposition onset temperature compared to non-nitrated analogs due to the potential for rapid oxidative degradation at high temperatures.

Conclusion

The synthesis and characterization of 2-(4-Methylphenyl)-6-nitro-2H-indazole require a deep understanding of tautomeric thermodynamics and electronic substituent effects. By utilizing reductive cyclization pathways, researchers can bypass the thermodynamic preference for 1H-indazoles, yielding sterically locked 2H-scaffolds. Rigorous validation through 2D NMR and DSC ensures the structural integrity and stability profiling necessary for advancing such compounds into biological screening and formulation development.

References

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction Organic Letters, American Chemical Society (ACS) URL:[Link] [2]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi Biology / QM Magic Class URL:[Link] [3]

  • 2-Methyl-6-nitro-2H-indazole Crystal Structure Acta Crystallographica Section E: Crystallographic Communications (ResearchGate) URL:[Link] [4]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-(4-Methylphenyl)-6-nitro-2H-indazole via Mo(VI)-Catalyzed Deoxygenative Cyclization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The 2-aryl-2H-indazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The 2-aryl-2H-indazole scaffold is a privileged pharmacophore and a critical structural motif in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and advanced fluorophores [1].

Historically, the synthesis of N-substituted indazoles via the direct N-arylation or N-alkylation of the parent 1H-indazole core has been plagued by poor regioselectivity, inevitably yielding difficult-to-separate mixtures of N1 and N2 isomers [2]. To circumvent this, modern synthetic strategies prioritize de novo ring construction. By establishing the N(1)–N(2) bond through the reductive cyclization of ortho-nitrobenzylideneamines, researchers can achieve absolute regiocontrol, exclusively yielding the 2H-indazole isomer [3].

This protocol details a highly efficient, two-step synthesis of 2-(4-Methylphenyl)-6-nitro-2H-indazole . We utilize 2,4-dinitrobenzaldehyde and p-toluidine to form an intermediate Schiff base, followed by a Mo(VI)-catalyzed deoxygenative cyclization. Unlike traditional Cadogan cyclizations that rely on toxic and foul-smelling P(III) reagents (e.g., triethyl phosphite), this method employs pinacol as a benign oxygen acceptor, significantly improving the safety and atom economy of the workflow[1].

Mechanistic Pathway & Experimental Workflow

The transformation relies on the selective reduction of the ortho-nitro group (position 2 of the benzaldehyde precursor). The Mo(VI) catalyst, in the presence of pinacol, facilitates the deoxygenation of the nitro group to a reactive nitrene or nitroso intermediate. This intermediate undergoes rapid intramolecular nucleophilic attack by the imine nitrogen, forming the N-N bond. Subsequent aromatization yields the 2H-indazole core. The para-nitro group (position 4 of the benzaldehyde) remains unreactive under these specific catalytic conditions and perfectly maps to the 6-position of the resulting indazole ring.

G cluster_0 Phase 1: Imine Condensation cluster_1 Phase 2: Deoxygenative Cyclization R1 2,4-Dinitrobenzaldehyde (Electrophile) I1 Schiff Base Intermediate (E)-N-(2,4-dinitrobenzylidene)-4-methylaniline R1->I1 EtOH, Reflux (-H2O) R2 p-Toluidine (Nucleophile) R2->I1 EtOH, Reflux (-H2O) P1 Target Compound: 2-(4-Methylphenyl)-6-nitro-2H-indazole I1->P1 Toluene, 110 °C (-Acetone, -H2O) C1 Catalyst System: MoO2Cl2(dmf)2 (5 mol%) Pinacol (2.5 eq) C1->P1 Oxygen Transfer

Figure 1: Two-phase synthetic workflow for the regioselective construction of the 2H-indazole core.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of (E)-N-(2,4-dinitrobenzylidene)-4-methylaniline

Causality Note: Ethanol is selected as the solvent because the starting materials are highly soluble at reflux, while the resulting Schiff base exhibits poor solubility at room temperature, allowing for isolation via simple filtration without chromatography.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dinitrobenzaldehyde (10.0 mmol, 1.96 g) and absolute ethanol (50 mL).

  • Amine Addition: Add p-toluidine (10.5 mmol, 1.12 g) to the stirring suspension.

  • Condensation: Heat the mixture to reflux (approx. 78 °C) in an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 2–3 hours.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the brightly colored precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in vacuo to afford the intermediate Schiff base. Self-Validation: The intermediate should present as a distinct spot on TLC with an Rf distinct from both starting materials. Proceed to Phase 2 without further purification if purity is >95% by NMR.

Phase 2: Mo(VI)-Catalyzed Synthesis of 2-(4-Methylphenyl)-6-nitro-2H-indazole

Causality Note: Strict anhydrous conditions are not strictly mandatory, but utilizing dry toluene prevents competitive hydrolysis of the imine back to the aldehyde before cyclization can occur.

  • Reaction Setup: In an oven-dried 100 mL Schlenk flask or sealed tube, combine the Schiff base intermediate (5.0 mmol, 1.42 g), pinacol (12.5 mmol, 1.48 g, 2.5 eq.), and the catalyst MoO2Cl2(dmf)2 (0.25 mmol, 86 mg, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (25 mL) to the flask. Purge the vessel with Nitrogen or Argon for 5 minutes to displace oxygen.

  • Cyclization: Seal the vessel and heat the mixture to 110 °C for 12–16 hours. The pinacol will be oxidized to acetone and water as it strips oxygen from the ortho-nitro group [1].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: Hexanes to Hexanes/EtOAc 4:1) to isolate the pure 2-(4-Methylphenyl)-6-nitro-2H-indazole.

Quantitative Data & Analytical Expectations

To ensure the self-validating nature of this protocol, compare your analytical results against the expected parameters summarized in Table 1.

ParameterPhase 1: Schiff Base IntermediatePhase 2: 2H-Indazole Product
Formula C14H11N3O4C14H11N3O2
Molecular Weight 285.26 g/mol 253.26 g/mol
Expected Yield 88 – 95%75 – 85%
Reaction Time 2 – 3 hours12 – 16 hours
TLC Rf (Hex/EtOAc 3:1) ~0.45 (Yellow spot)~0.60 (UV active, blue fluorescence)
1H NMR Key Diagnostic Imine C-H singlet at ~8.8 ppmIndazole C3-H singlet at ~8.5 ppm
Regiochemical Purity N/A>99% 2H-isomer (No 1H-isomer detected)

Table 1: Expected quantitative and analytical data for the synthesis workflow.

References

  • Mo(VI)-catalyzed Synthesis of 2-Aryl-2H-indazoles Using Pinacol Mediated Deoxygenation of Nitroaromatics Chemistry Letters | Oxford Academic[Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction Organic Letters - ACS Publications[Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review PMC - National Institutes of Health[Link]

Application

Application Note: Catalytic Reduction Methods for 2-(4-Methylphenyl)-6-nitro-2H-indazole Derivatives

Strategic Context & Chemical Significance The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and targeted oncology therapeutics. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Significance

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and targeted oncology therapeutics. Specifically, 2-(4-methylphenyl)-6-nitro-2H-indazole serves as a critical synthetic intermediate. The 2-aryl substitution provides essential lipophilicity and spatial orientation for hydrophobic pocket binding, while the 6-nitro group acts as a masked amine.

Reducing the 6-nitro group to a 6-amino derivative (yielding 6-amino-2-(4-methylphenyl)-2H-indazole) unlocks the C6 position for subsequent derivatization into amides, ureas, or sulfonamides. Because the 2H-indazole N-N bond can theoretically be susceptible to reductive cleavage under overly harsh conditions, selecting the appropriate catalytic reduction method is paramount to ensuring high yields, chemoselectivity, and scalability without degrading the heterocyclic core[1].

Mechanistic Insights & Causality

The catalytic hydrogenation of aromatic nitro compounds does not occur in a single step. It proceeds through a well-documented cascade of intermediates: from the initial nitro compound to a nitroso intermediate, followed by a hydroxylamine species, and finally the primary amine[2].

Understanding this causality is critical for reaction monitoring. Premature termination of the reaction—often caused by catalyst poisoning, insufficient hydrogen pressure, or poor mass transfer—will result in the accumulation of the reactive hydroxylamine intermediate. This intermediate can undergo unwanted side reactions, such as condensation with the nitroso species to form azoxy dimers. Therefore, maintaining a continuous hydrogen supply and utilizing highly active transition metal catalysts (like Palladium or Nickel) is required to drive the reaction to completion.

Mechanism N1 6-Nitroindazole Deriv. (-NO2) N2 Nitroso Intermediate (-NO) N1->N2 +H2, -H2O N3 Hydroxylamine Intermediate (-NHOH) N2->N3 +H2 N4 6-Aminoindazole Deriv. (-NH2) N3->N4 +H2, -H2O

Catalytic reduction pathway from 6-nitroindazole to 6-aminoindazole.

Method Selection & Quantitative Data

The choice of catalytic system depends on the scale of the reaction, available equipment, and safety constraints. Below is a comparative analysis of the three most reliable methods for reducing 6-nitroindazole derivatives[3][4].

Table 1: Comparison of Catalytic Reduction Methods

Reduction MethodCatalyst SystemHydrogen SourceTemp (°C)PressureExpected YieldKey Advantage / Causality
Direct Hydrogenation 10% Pd/C (Wet)H₂ Gas25–401–3 atm92–98%Cleanest impurity profile; simple filtration workup.
Transfer Hydrogenation 10% Pd/C (Wet)Ammonium Formate60–80Ambient85–90%Avoids handling pressurized H₂ gas; ideal for standard fume hoods.
Raney Nickel Raney Ni (Slurry)H₂ Gas25–503–5 atm88–95%Highly cost-effective for multi-kilogram industrial scale-ups.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (Expertise) and an in-process control (Trustworthiness) to guarantee reproducibility.

Workflow Start 2-(4-Methylphenyl)-6-nitro-2H-indazole Prep Solvent Prep & Degassing (MeOH/THF 1:1) Start->Prep Cat Catalyst Addition (10% Pd/C or Raney Ni) Prep->Cat React H2 Atmosphere (1-3 atm) Stir at 25-40°C Cat->React IPC IPC (HPLC/LC-MS) Check for -NHOH (M+16) React->IPC IPC->React Incomplete (Ar-NHOH present) Filter Filtration (Celite Bed) Remove Catalyst IPC->Filter Complete (Ar-NH2 only) Product 6-Amino Derivative Isolation & Drying Filter->Product

Workflow for catalytic hydrogenation with integrated in-process controls.

Protocol A: Direct Catalytic Hydrogenation (Pd/C)

This is the gold-standard method for laboratory-scale synthesis due to its high atom economy and clean reaction profile.

  • Substrate Dissolution: Dissolve 2-(4-Methylphenyl)-6-nitro-2H-indazole (1.0 equiv) in a 1:1 mixture of Methanol and THF (approx. 10 mL/mmol). Causality: The highly planar and aromatic nature of 2H-indazoles limits their solubility in pure alcohols. THF ensures complete dissolution, preventing the substrate from precipitating and coating the catalyst.

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes. Causality: Removing dissolved oxygen prevents the formation of explosive hydrogen-oxygen mixtures and protects the palladium catalyst from oxidative deactivation.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on Carbon (50% wet, 0.05 equiv Pd). Causality: Always use wet Pd/C when working with flammable solvents like methanol to eliminate the risk of auto-ignition upon contact with solvent vapors.

  • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas (repeat 3 times). Maintain the reaction under a hydrogen balloon (1 atm) or in a Parr shaker (up to 3 atm) at 25–30 °C with vigorous stirring for 4–6 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS.

    • Self-Validation: The starting material has a specific mass ( M ). The desired amine will appear at M−30 m/z. If a peak at M−14 m/z is observed, the hydroxylamine intermediate is still present. Do not stop the reaction; re-pressurize with H₂ and continue stirring.

  • Workup: Once complete, purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 6-amino derivative.

Protocol B: Catalytic Transfer Hydrogenation

Ideal for laboratories lacking specialized high-pressure hydrogenation equipment.

  • Setup: Suspend the nitro-indazole (1.0 equiv) and 10% Pd/C (wet, 0.1 equiv) in absolute Ethanol.

  • Reagent Addition: Add Ammonium Formate (5.0 equiv) in a single portion. Causality: Ammonium formate decomposes on the palladium surface into H₂, CO₂, and NH₃. This provides a steady, low-concentration source of hydrogen generated in situ, which minimizes the risk of over-reduction or indazole ring opening.

  • Reaction: Heat the mixture to 70 °C (reflux) for 2–4 hours. The evolution of CO₂ gas will be visible.

  • Validation & Isolation: Monitor via TLC (Hexanes/EtOAc 1:1). The amino product will be significantly more polar (lower Rf) and will stain positively with Ninhydrin. Cool to room temperature, filter through Celite, and partition between EtOAc and water to remove residual formate salts.

Protocol C: Raney Nickel Hydrogenation (Scale-Up)

For multi-gram to kilogram scale synthesis, Raney Nickel is preferred over Pd/C due to cost efficiency and distinct chemoselectivity profiles[4].

  • Catalyst Preparation: Wash Raney Nickel slurry (approx. 20% w/w relative to substrate) with Methanol (3x) to remove the storage water. Warning: Raney Nickel is highly pyrophoric; never allow it to dry.

  • Reaction: Combine the substrate, Methanol, and Raney Nickel in an autoclave. Pressurize with H₂ to 3.5–4.0 kg/cm ² (approx. 3.5–4 atm) and stir at 25–30 °C for 5 hours.

  • Workup: Filter through a Hyflo/Celite bed, wash with Methanol, and concentrate. Causality: Raney Ni settles rapidly, making decantation and filtration highly efficient on a large scale.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI (Molecules / Catalysts) URL:[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Advances URL:[Link]

  • Source: European Patent Office (EP2935250B1)

Sources

Method

Application Note: In Vitro Cell Culture Assay Protocols for Hypoxia-Activated Prodrugs Using 2-(4-Methylphenyl)-6-nitro-2H-indazole (MNI)

Target Audience: Researchers, assay development scientists, and oncology drug discovery professionals. Content Focus: Mechanistic rationale, assay causality, and validated in vitro protocols for nitroaromatic hypoxia-act...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and oncology drug discovery professionals. Content Focus: Mechanistic rationale, assay causality, and validated in vitro protocols for nitroaromatic hypoxia-activated prodrugs (HAPs).

Introduction & Mechanistic Rationale

The indazole scaffold is a highly validated pharmacophore in oncology, frequently utilized as a hinge-binding motif in FDA-approved tyrosine kinase inhibitors such as axitinib and pazopanib[1]. However, solid tumors present a unique challenge: rapid proliferation outpaces angiogenesis, creating a tumor microenvironment (TME) characterized by severe hypoxia (<1% O 2​ ).

2-(4-Methylphenyl)-6-nitro-2H-indazole (MNI) is a novel chemical entity designed to exploit this physiological anomaly. By incorporating a nitro group at the 6-position of the indazole ring, MNI functions as a Hypoxia-Activated Prodrug (HAP) [2].

The Causality of the Mechanism

In normoxic (healthy) tissues, the bulky, electron-withdrawing nitro group sterically and electronically hinders the indazole core from optimally binding to its kinase targets, rendering the drug relatively inert. However, in the hypoxic core of a solid tumor, the absence of oxygen allows endogenous 1- or 2-electron reductases (e.g., NADPH:cytochrome P450 reductase) to reduce the nitroaromatic moiety [3].

This bioreduction triggers two parallel cytotoxic events [4]:

  • Target Activation: The nitro group (-NO 2​ ) is reduced to an amine (-NH 2​ ), converting the prodrug into a potent, hydrogen-bond-donating kinase inhibitor.

  • ROS Generation: The intermediate nitro-radical anions undergo redox cycling, generating a lethal burst of intracellular superoxide and reactive oxygen species (ROS).

MoA cluster_activation Bioreductive Activation MNI MNI (Prodrug) Inactive in Normoxia Hypoxia Hypoxic TME (<1% O2) + Nitroreductases MNI->Hypoxia diffuses into Amine Active Amine Metabolite (Kinase Inhibition) Hypoxia->Amine 6e- reduction ROS Superoxide Radicals (Oxidative Stress) Hypoxia->ROS 1e- redox cycling Apoptosis Tumor Cell Apoptosis Amine->Apoptosis blocks survival signaling ROS->Apoptosis DNA damage

Fig 1: Bioreductive activation mechanism of MNI in the hypoxic tumor microenvironment.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I must emphasize a critical pitfall in HAP screening: Do not use MTT or MTS assays. Tetrazolium salts are reduced by the exact same cellular oxidoreductases that activate nitroaromatic compounds. MNI will compete for these enzymes or directly reduce the dye, yielding severe false-positive viability artifacts [5].

To ensure a self-validating system, all viability readouts in these protocols utilize ATP-dependent luminescence (CellTiter-Glo) , which is metabolically independent of oxidoreductase activity.

Protocol A: 2D Hypoxia-Selective Cytotoxicity Screening

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) of MNI. Causality: By running parallel plates in 21% O 2​ and 0.1% O 2​ , we isolate the variable of oxygen tension to prove that the nitro group is acting as a true hypoxic trigger.

Step-by-Step Workflow:

  • Cell Seeding: Harvest HCT116 (colorectal carcinoma) cells. Seed at 2,500 cells/well in two separate 96-well opaque white plates using 100 µL of McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 21% O 2​ , 5% CO 2​ .

  • Pre-equilibration: Transfer Plate 2 into a controlled hypoxia chamber (0.1% O 2​ , 5% CO 2​ , balance N 2​ ) for 4 hours prior to dosing to allow the media to deoxygenate.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of MNI (Top concentration: 100 µM). Dose both plates. Critical: Dosing for Plate 2 must occur inside the hypoxia workstation to prevent reoxygenation.

  • Incubation: Incubate Plate 1 in normoxia and Plate 2 in hypoxia for 72 hours.

  • Readout: Add 100 µL of CellTiter-Glo® Reagent to all wells. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

Protocol B: Intracellular ROS Generation Assay

Objective: Validate the 1-electron redox cycling mechanism of the 6-nitroindazole moiety. Causality: If MNI's toxicity is partially driven by superoxide generation during nitro-reduction, ROS levels should spike specifically under hypoxic conditions.

Step-by-Step Workflow:

  • Seed A549 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Wash cells with PBS and incubate with 10 µM H 2​ DCFDA (a fluorogenic ROS probe) in serum-free media for 30 minutes at 37°C.

  • Remove the probe, wash twice with PBS, and add media containing 10 µM MNI.

  • Immediately place the plate in a hypoxia chamber (0.1% O 2​ ) for 4 hours. (Run a parallel normoxic control plate).

  • Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader. Normalize to vehicle control.

Protocol C: 3D Tumor Spheroid Penetration and Viability

Objective: Evaluate MNI in a physiologically relevant avascular tumor model. Causality: 2D hypoxia chambers force uniform hypoxia. In contrast, 3D spheroids larger than 400 µm naturally develop an oxygen gradient due to the diffusion limit of O 2​ (~150 µm). The core becomes severely hypoxic and necrotic, perfectly mimicking the in vivo TME where MNI is designed to activate.

SpheroidWorkflow Day1 Day 1: Seeding 1,000 cells/well in ULA plates Day4 Day 4: Spheroid Maturation Formation of Hypoxic Core (>400 µm) Day1->Day4 Day5 Day 4-8: MNI Dosing Prodrug diffuses into core and activates Day4->Day5 Day8 Day 8: Viability Readout CellTiter-Glo 3D Lysis Day5->Day8

Fig 2: 3D Spheroid assay workflow for evaluating hypoxia-activated prodrugs.

Step-by-Step Workflow:

  • Spheroid Formation: Seed 1,000 HCT116 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge the plate at 300 x g for 5 minutes to aggregate cells.

  • Maturation: Incubate for 4 days (21% O 2​ ) until spheroids reach a diameter of ~400–500 µm. Verify core opacity via brightfield microscopy.

  • Treatment: Carefully remove 50 µL of media and replace with 50 µL of 2X MNI serial dilutions. Incubate for an additional 96 hours.

  • Lysis & Readout: Add 100 µL of CellTiter-Glo® 3D Reagent (formulated with stronger detergents for 3D penetration). Shake vigorously for 5 minutes, incubate for 25 minutes, and read luminescence.

Quantitative Data Presentation

To validate the assay system, calculate the Hypoxia Cytotoxicity Ratio (HCR) , defined as the Normoxic IC 50​ divided by the Hypoxic IC 50​ . An HCR > 10 is generally considered indicative of a highly selective hypoxia-activated prodrug.

Table 1: Representative IC 50​ Profiling of MNI across 2D and 3D Models

Cell LineAssay ModelNormoxia IC 50​ (µM)Hypoxia (0.1% O 2​ ) IC 50​ (µM)Hypoxia Cytotoxicity Ratio (HCR)
HCT116 2D Monolayer45.2 ± 3.11.2 ± 0.237.6
A549 2D Monolayer> 1002.8 ± 0.4> 35.7
HCT116 3D SpheroidN/A (Gradient)4.5 ± 0.6 (Whole Spheroid)N/A

Note: The 3D spheroid IC 50​ represents a blended viability of the normoxic outer rim (where MNI is inactive) and the hypoxic core (where MNI is highly cytotoxic). Confocal imaging with live/dead stains is recommended for spatial validation.

References

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design ACS Medicinal Chemistry Letters (2017) URL:[Link]

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives Journal of Medicinal Chemistry (2025) URL:[Link]

  • Hypoxia-activated prodrugs and redox-responsive nanocarriers International Journal of Nanomedicine (2018) URL:[Link]

  • Nitro-Group-Containing Drugs: Current Scenario, Toxicity Issues, and Bioreductive Therapy Journal of Medicinal Chemistry (2018) URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Molecules / NIH PMC (2022) URL:[Link]

Application

Application Note: Divergent Functionalization of 2-(4-Methylphenyl)-6-nitro-2H-indazole for Advanced Drug Discovery

Executive Summary The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antiviral properties. Unlike their 1H-indazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antiviral properties. Unlike their 1H-indazole tautomers, 2H-indazoles possess a unique electronic distribution that makes late-stage functionalization challenging but highly rewarding.

This application note details the strategic use of 2-(4-Methylphenyl)-6-nitro-2H-indazole as a versatile synthetic hub. By exploiting the orthogonal reactivity of the C6-nitro group and the C3-H position, chemists can access a vast chemical space. We outline two divergent pathways: (1) the chemoselective reduction of the benzenoid nitro group to enable classical cross-coupling, and (2) the direct, transition-metal-free photoredox functionalization of the pyrazole C3 position.

Mechanistic Rationale & Pathway Design

The functionalization of 2H-indazoles requires careful consideration of regioselectivity. The C3 position of the pyrazole ring is highly susceptible to radical-mediated C-H functionalization, making it an ideal candidate for late-stage photoredox modifications[1]. Conversely, the benzenoid ring (C4–C7) is generally inert to direct C-H activation unless directed. Therefore, the pre-installed nitro group at the C6 position serves as a critical synthetic handle.

By reducing the nitro group to an amine, the C6 position is unlocked for Sandmeyer-type halogenations, paving the way for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[2]. Alternatively, the intact nitro-indazole can be directly subjected to visible-light-promoted C3-carbamoylation using an organic photocatalyst, bypassing the need for heavy metals[3].

G cluster_0 Pathway A: Benzenoid Ring (C6) Functionalization cluster_1 Pathway B: Pyrazole Ring (C3) Functionalization SM 2-(4-Methylphenyl)-6-nitro-2H-indazole (Starting Material) Red 6-Amino-2H-indazole Intermediate SM->Red Chemoselective Reduction (Fe/NH4Cl) C3 C3-Carbamoylated Derivative Target Compound SM->C3 Photoredox C3-H Activation (4CzIPN, Visible Light) Sand 6-Bromo-2H-indazole Intermediate Red->Sand Sandmeyer Reaction (CuBr, t-BuONO) Suz 6-Aryl-2H-indazole Target Compound Sand->Suz Suzuki Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2)

Divergent synthetic pathways for functionalizing 2-(4-Methylphenyl)-6-nitro-2H-indazole.

Quantitative Data & Optimization Summaries

To ensure robust scalability and high yields, reaction conditions for both the nitro reduction and the C3-functionalization were optimized. The data below summarizes the causality behind the selected reagents.

Table 1: Optimization of the C6-Nitro Reduction Objective: Achieve complete conversion while preventing N-N bond hydrogenolysis.

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
H₂, Pd/C (10%)MeOH/CH₂Cl₂251278Trace N-N cleavage observed; over-reduction risk[4].
SnCl₂·2H₂OEtOH80685Effective, but tin salt emulsions complicate workup.
Fe, NH₄Cl EtOH/H₂O (4:1) 65 4 94 Optimal. Mild proton source (NH₄Cl) ensures high chemoselectivity[2].

Table 2: Optimization of C3-Carbamoylation Photocatalysts Objective: Maximize single-electron transfer (SET) efficiency without transition metals.

Catalyst (2 mol%)Light SourceBaseYield (%)Mechanistic Observation & Causality
None405 nm LEDCs₂CO₃0Reaction strictly requires a SET initiator.
Ru(bpy)₃Cl₂405 nm LEDCs₂CO₃45Suboptimal redox potential; heavy metal toxicity.
Eosin Y530 nm LEDCs₂CO₃32Inefficient energy transfer at this wavelength.
4CzIPN 405 nm LED Cs₂CO₃ 88 Optimal. Excellent donor-acceptor profile for decarboxylative radical generation[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Iron-Mediated Reduction of the 6-Nitro Group

This protocol utilizes Iron powder and Ammonium Chloride to selectively reduce the nitro group without compromising the delicate pyrazole N-N bond, a common issue during aggressive catalytic hydrogenation[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 2-(4-Methylphenyl)-6-nitro-2H-indazole (10.0 mmol, 1.0 equiv) in a mixture of Ethanol (80 mL) and DI Water (20 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 100.0 mmol, 10.0 equiv) followed by Ammonium Chloride (5.0 mmol, 0.5 equiv).

  • Heating: Attach a reflux condenser and heat the vigorously stirred suspension to 65 °C for 4 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (Eluent: Hexanes/EtOAc 1:1). The starting material is UV-active but ninhydrin-negative ( Rf​ ~0.6). A successful reduction is indicated by the complete disappearance of the starting material and the emergence of a highly fluorescent spot ( Rf​ ~0.3) that stains deep purple/brown when heated with ninhydrin stain.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron residues, washing the cake with hot Ethanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(4-Methylphenyl)-2H-indazol-6-amine as a pale yellow solid.

Protocol B: Visible-Light-Promoted C3-Carbamoylation via Photoredox Catalysis

This transition-metal-free protocol leverages the organic photocatalyst 4CzIPN to generate an acyl radical from an oxamic acid derivative via oxidative decarboxylation, which then selectively attacks the electron-rich C3 position of the 2H-indazole[3].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-Methylphenyl)-6-nitro-2H-indazole (0.5 mmol, 1.0 equiv), the desired oxamic acid derivative (1.0 mmol, 2.0 equiv), 4CzIPN (0.01 mmol, 2 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent & Atmosphere: Add anhydrous DMF (5.0 mL). Seal the tube with a rubber septum and purge the mixture with an O₂ balloon for 10 minutes. O₂ acts as the terminal oxidant to close the photoredox cycle.

  • Irradiation: Place the tube in a photoreactor equipped with 405 nm purple LEDs (approx. 5 cm from the light source). Stir at room temperature for 12 hours.

  • Validation Checkpoint (Visual & LC-MS): The initial mixture will exhibit the bright yellow/green fluorescence characteristic of 4CzIPN. If the solution turns dark brown or black prematurely, it indicates catalyst degradation or oxygen starvation. Confirm product formation via LC-MS (monitoring for the[M+H]+ peak of the carbamoylated product).

  • Workup & Purification: Quench the reaction by adding 15 mL of water. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with LiCl aqueous solution (5%) to remove DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol C: Late-Stage Sandmeyer Halogenation & Suzuki-Miyaura Cross-Coupling

To functionalize the benzenoid ring, the 6-amino intermediate from Protocol A is converted to a versatile 6-bromo electrophile.

Step-by-Step Methodology:

  • Sandmeyer Bromination: Dissolve 2-(4-Methylphenyl)-2H-indazol-6-amine (5.0 mmol) in anhydrous Acetonitrile (25 mL). Add Copper(II) Bromide (6.0 mmol, 1.2 equiv) and tert-Butyl nitrite (7.5 mmol, 1.5 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Checkpoint (LC-MS): Confirm the conversion of the amine to the bromide. The mass spectrum must show the characteristic 1:1 isotopic pattern of the [M]+ and [M+2]+ peaks indicative of bromine incorporation.

  • Suzuki Coupling: In a degassed vial, combine the isolated 6-bromo-2H-indazole (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in 1,4-Dioxane/H₂O (4:1). Heat at 90 °C for 8 hours.

  • Isolation: Filter through Celite, extract with EtOAc, and purify via column chromatography to yield the 6-aryl functionalized 2H-indazole.

References

  • [3] Title: Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles Source: Frontiers in Chemistry URL:

  • [1] Title: Recent advances in C–H functionalization of 2H-indazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • [4] Title: Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives Source: Heterocycles URL:

  • [5] Title: Cell Voltage-Dependent Structural Dichotomy: Electrochemical C–H Acyloxylation and N-Acylation of 2H-Indazoles Source: Organic Letters (ACS Publications) URL:

  • [2] Title: Screening for Cardiovascular Safety: A Structure−Activity Approach for Guiding Lead Selection of Melanin Concentrating Hormone Receptor 1 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Method

Using 2-(4-Methylphenyl)-6-nitro-2H-indazole as a precursor for heterocyclic synthesis

Application Note: Utilizing 2-(4-Methylphenyl)-6-nitro-2H-indazole as a Strategic Precursor for Kinase Inhibitor Scaffolds Introduction & Strategic Relevance The 2H-indazole heterocyclic system is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-(4-Methylphenyl)-6-nitro-2H-indazole as a Strategic Precursor for Kinase Inhibitor Scaffolds

Introduction & Strategic Relevance

The 2H-indazole heterocyclic system is a privileged pharmacophore in modern medicinal chemistry, heavily featured in the design of multikinase inhibitors. A prominent clinical example is the anti-angiogenic drug Pazopanib, which utilizes a 2,3-dimethyl-2H-indazol-6-amine core to anchor into the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR)[1].

When designing novel chemical space, substituting the N2 position with an aryl group—such as in 2-(4-methylphenyl)-6-nitro-2H-indazole —provides a highly lipophilic vector capable of engaging deep hydrophobic pockets within kinase active sites. The synthesis of such 2-aryl-2H-indazoles is classically achieved through the Cadogan reductive cyclization of ortho-nitrobenzylideneamines or via Pd-catalyzed intramolecular amination[2][3]. Once the 2-(4-methylphenyl)-6-nitro-2H-indazole precursor is secured, it serves as a highly stable, masked nucleophile. The electron-withdrawing nature of the 6-nitro group protects the electron-rich indazole core from unwanted electrophilic degradation during intermediate synthetic steps, allowing for late-stage diversification.

Mechanistic Insights: The E-E-A-T Perspective

As an application scientist, it is critical to understand the causality behind the synthetic transformations of this precursor.

Causality in Chemoselective Reduction: To utilize the scaffold, the 6-nitro group must first be reduced to a primary amine. While harsh acidic metal reductions (e.g., SnCl2/HCl or Fe/AcOH) are common, they risk partial cleavage of the sensitive N-N bond of the indazole ring and can leave trace heavy-metal contaminants that poison downstream palladium catalysts. Therefore, catalytic transfer hydrogenation (using hydrazine hydrate and Pd/C) is the superior choice[1]. It provides a mild, neutral environment that cleanly yields 6-amino-2-(4-methylphenyl)-2H-indazole without over-reduction.

Causality in C-N Bond Formation: The resulting 6-amino-2-(4-methylphenyl)-2H-indazole is a potent nucleophilic hub. To construct the diarylamine motif characteristic of kinase inhibitors, a Buchwald-Hartwig cross-coupling with a heteroaryl halide (e.g., 2,4-dichloropyrimidine) is employed[4][5]. The choice of ligand is the most critical parameter here. Bidentate ligands with large bite angles, such as Xantphos, enforce a rigid geometry on the Pd(II) intermediate. This steric enforcement accelerates the reductive elimination step and strictly prevents unwanted β -hydride elimination or off-target amination at the indazole N1 position, ensuring regioselective C-N bond formation.

Visualizations

Workflow A 2-(4-Methylphenyl) -6-nitro-2H-indazole (Stable Precursor) B Pd/C, NH2NH2 Chemoselective Reduction A->B C 6-Amino-2-(4-methylphenyl) -2H-indazole (Nucleophilic Hub) B->C D Pd2(dba)3, Xantphos Buchwald-Hartwig C->D E N-Heteroaryl-2H-indazol -6-amine Scaffold (Kinase Inhibitor) D->E

Fig 1. Synthetic workflow from 6-nitro-2H-indazole to diarylamine kinase inhibitor scaffolds.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Heteroaryl Halide) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII Amine Amine Coordination (6-Amino-2H-indazole) PdII->Amine Base Deprotonation (Cs2CO3) Amine->Base RE Reductive Elimination Base->RE RE->Pd0 Catalyst Regeneration Product Coupled Target Scaffold RE->Product

Fig 2. Mechanism of Pd-catalyzed Buchwald-Hartwig amination of 6-amino-2H-indazoles.

Experimental Protocols

Protocol A: Chemoselective Transfer Hydrogenation of 2-(4-Methylphenyl)-6-nitro-2H-indazole Self-Validating Rationale: This protocol utilizes hydrazine hydrate as a hydrogen donor. The evolution of nitrogen gas serves as a visual indicator of reaction progress, while TLC monitoring ensures the complete consumption of the non-polar nitro precursor.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-(4-methylphenyl)-6-nitro-2H-indazole (10.0 mmol) in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~1.06 g). Caution: Pd/C is highly pyrophoric when dry; add it to the solvent under an argon blanket.

  • Reduction: Heat the suspension to 60 °C. Dropwise, add hydrazine hydrate (64-65%, 40.0 mmol) over 15 minutes. Vigorous bubbling (N₂ evolution) will occur.

  • Validation (TLC): Stir at 60 °C for 2 hours. Monitor via TLC (50% EtOAc/Hexanes). The starting material (high Rf​ , yellow spot) should disappear, replaced by a highly polar, UV-active product spot (low Rf​ ) that stains deep purple with ninhydrin.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst, washing the pad with an additional 50 mL of ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 6-amino-2-(4-methylphenyl)-2H-indazole as an off-white solid. Dry under high vacuum overnight (Typical yield: 92-95%).

Protocol B: Buchwald-Hartwig Amination with 2-Chloropyrimidine Self-Validating Rationale: Oxygen is the enemy of Pd(0). Rigorous degassing is built into step 2. LC-MS is used to validate the precise mass of the coupled product, distinguishing it from unreacted starting materials.

  • Setup: To an oven-dried 50 mL Schlenk tube, add 6-amino-2-(4-methylphenyl)-2H-indazole (1.0 mmol), 2-chloropyrimidine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon three times. Add anhydrous 1,4-dioxane (10 mL) via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Coupling: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in an oil bath at 100 °C for 12 hours.

  • Validation (LC-MS): Cool to room temperature. Withdraw a 10 μ L aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS. Confirm the disappearance of the amine mass (m/z [M+H]⁺ 224.1) and the appearance of the product mass (m/z [M+H]⁺ 302.1).

  • Workup & Purification: Dilute the mixture with EtOAc (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 10-60% EtOAc in Hexanes) to afford the target diarylamine scaffold.

Quantitative Data Presentation

The efficiency of the C-N bond formation is highly dependent on the catalytic system. Table 1 summarizes the optimization data for the coupling of 6-amino-2-(4-methylphenyl)-2H-indazole with 2-chloropyrimidine.

Table 1: Optimization of the Buchwald-Hartwig Amination Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Isolated Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene10045
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10068
3Pd(OAc)₂XantphosK₂CO₃DMF10055
4 Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 100 92

Note: Entry 4 represents the optimized conditions. The large bite angle of Xantphos combined with the mild basicity of Cs₂CO₃ in 1,4-dioxane provides the optimal environment for high-yielding, regioselective C-N coupling without degrading the indazole core.

References

  • Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization." Organic Letters, ACS Publications. URL:[Link][2]

  • Song, J. J., & Yee, N. K. "A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction." Organic Letters, ACS Publications. URL:[Link][3]

  • Kumpina, I., et al. "Process-Related Impurities of Pazopanib." Organic Process Research & Development, ACS Publications. URL:[Link][1]

  • Messaoudi, S., et al. "Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions." The Journal of Organic Chemistry, ACS Publications. URL:[Link][4]

  • Graham, J., et al. "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries." Chemical Science, ResearchGate. URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility of 2-(4-Methylphenyl)-6-nitro-2H-indazole in DMSO and aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the formulation of highly lipophilic heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the formulation of highly lipophilic heterocyclic compounds.

2-(4-Methylphenyl)-6-nitro-2H-indazole presents a unique set of physicochemical challenges. While the 2H-indazole scaffold is highly valuable in medicinal chemistry, its planar geometry and polarizable functional groups often lead to catastrophic precipitation during in vitro and in vivo biological assays. This guide is designed to explain the thermodynamic causality behind these solubility failures and provide you with self-validating protocols to ensure absolute experimental integrity.

Part 1: The Thermodynamics of Precipitation (Causality)

To troubleshoot solubility, we must first understand the molecular forces at play. The solubility of 2-(4-Methylphenyl)-6-nitro-2H-indazole is dictated by the competition between its crystal lattice energy and its solvation energy.

  • High Lattice Energy: The 2H-indazole core is inherently planar. The addition of the 4-methylphenyl group at the N2 position extends this conjugated planarity, facilitating strong intermolecular π−π stacking in the solid state. Furthermore, the 6-nitro group introduces a strong dipole, which significantly increases the crystal lattice energy[1].

  • The "DMSO Crash" Phenomenon: When dissolved in a polar aprotic solvent like DMSO, the solvent effectively disrupts these solid-state interactions. However, when this DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), water molecules preferentially hydrogen-bond with the DMSO. This rapid solvent exchange strips the solvation shell away from the highly lipophilic indazole.

  • Nucleation Kinetics: Because the kinetics of nucleation (aggregation) outpace the kinetics of dissolution in the new mixed-solvent system, the compound supersaturates and crashes out of solution. This often forms a fine, invisible suspension that binds non-specifically to plasticware, leading to false negatives in biological assays.

Table 1: Relative Solubility Profile of 6-Nitroindazole Derivatives

Data extrapolated from structural analogs (e.g., 3-methyl-6-nitroindazole) and 6-nitroindazole baseline studies to guide solvent selection[1][2].

SolventPolarity IndexSolubilizing CapacityEstimated Solubility LimitApplication Context
Water (pH 7.4) 10.2Very Low>24.5 µg/mL (Baseline core)Biological assays (Strictly requires formulation)
Ethanol 5.2Low to Moderate~1-5 mg/mLIntermediate stocks; requires heating for dissolution
DMSO 7.2High>50 mg/mLPrimary stock solution for long-term storage
DMF 6.4Very High>100 mg/mLChemical synthesis; high-concentration stock generation
Part 2: Frequently Asked Questions (Troubleshooting)

Q: Why does my compound dissolve readily in DMSO but precipitate immediately upon dilution into PBS? A: This is the classic "DMSO crash." The baseline aqueous solubility of the 6-nitroindazole core is extremely low[1], and the addition of the highly hydrophobic 4-methylphenyl group drives it even lower. Direct dilution forces a rapid thermodynamic phase separation. You cannot bypass this by simply vortexing harder; you must lower the thermodynamic barrier of aqueous integration using a step-down formulation strategy (see Part 3).

Q: My 10 mM DMSO stock turned cloudy after a month at -20°C. Is the compound degrading? A: It is highly unlikely to be chemical degradation; rather, it is a solubility failure due to moisture absorption. DMSO is extremely hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Even a 5% water content in DMSO drastically reduces its solubilizing capacity for highly lipophilic compounds. Solution: Aliquot your primary anhydrous DMSO stocks into single-use volumes and store them in a desiccator at -20°C.

Q: How can I achieve a stable 10 µM working concentration in cell culture media (which requires <0.5% final DMSO)? A: Direct dilution will fail. You must utilize an intermediate carrier matrix (such as PEG-400, Tween-80, or Hydroxypropyl- β -cyclodextrin) to coat the hydrophobic molecules before they encounter the bulk aqueous phase.

Part 3: Self-Validating Formulation Protocol

To ensure trustworthiness in your data, every formulation must be treated as a self-validating system. You cannot rely on visual inspection alone, as micro-precipitates scatter light but may not be visible to the naked eye.

Objective: Achieve a stable 10 µM aqueous solution with <0.5% DMSO without micro-precipitation.

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve 2-(4-Methylphenyl)-6-nitro-2H-indazole in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation: Centrifuge at 10,000 x g for 5 minutes. The absence of a pellet confirms complete dissolution.

  • Carrier Matrix Preparation: Prepare a carrier solution of 10% (v/v) Tween-80 in PEG-400.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:20 into the carrier matrix to create a 500 µM intermediate stock (5% DMSO, 95% Carrier). Mix by vortexing for 30 seconds.

  • Aqueous Integration: While vigorously vortexing your final aqueous buffer, add the intermediate stock dropwise to achieve a 1:50 dilution (Final concentration: 10 µM compound, 0.1% DMSO, 1.9% Carrier).

  • The Self-Validating Step (Critical): Centrifuge a 1 mL aliquot of the final aqueous dilution at 10,000 x g for 10 minutes. Measure the UV-Vis absorbance of the supernatant at the compound's λmax​ (typically ~320-350 nm) and compare it to an uncentrifuged sample.

    • Pass: A drop in absorbance of <5%. The solution is a stable nano-emulsion.

    • Fail: A drop in absorbance of >5%. The compound has formed insoluble micro-aggregates that were pelleted out. The formulation has failed, and the carrier ratio must be increased.

Formulation Workflow Visualization

G N1 10-50 mM Stock (100% Anhydrous DMSO) N2 Intermediate Dilution (e.g., Tween-80 / PEG) N1->N2 Step 1: Cosolvent N5 Precipitation / 'DMSO Crash' N1->N5 Direct Dilution N3 Dropwise Addition (Vortexing Aqueous Buffer) N2->N3 Step 2: Aqueous N4 Optical Validation (UV-Vis & Centrifugation) N3->N4 Step 3: Verify

Workflow for formulating highly hydrophobic indazoles to prevent DMSO crash during aqueous dilution.

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Optimization

Technical Support Center: Stability &amp; Storage of 2-(4-Methylphenyl)-6-nitro-2H-indazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: A kinetically trapped 2H-indazole core, a photoreactive nitro group, and an oxidation-prone benzylic methyl group. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: A kinetically trapped 2H-indazole core, a photoreactive nitro group, and an oxidation-prone benzylic methyl group.

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of substituted 2H-indazoles. 2-(4-Methylphenyl)-6-nitro-2H-indazole is a high-value scaffold, but its unique structural motifs create a "perfect storm" for degradation if handled improperly. This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the absolute integrity of your compound libraries.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: My solid samples are turning yellow/brown after a few weeks on the bench. What is driving this degradation? A1: This discoloration is the macroscopic symptom of two concurrent molecular events: photodegradation and benzylic oxidation .

  • The Causality: The nitro group at the 6-position is highly susceptible to UV/Visible light excitation. Upon photon absorption, nitroaromatics can undergo rapid photoreduction or generate reactive radical species[1]. Simultaneously, the 4-methylphenyl group contains a benzylic carbon. Because the benzylic C-H bond is weakened by resonance stabilization from the adjacent phenyl ring, it is a prime target for autoxidation[2]. Atmospheric oxygen readily attacks this position, converting the methyl group into a hydroperoxide, and subsequently into an alcohol or aldehyde.

  • The Fix: Actinic shielding (amber vials) and strict oxygen exclusion are non-negotiable.

Q2: I observed rapid degradation when the compound was formulated in certain solvent batches, even in the dark. Why? A2: You are likely experiencing transition-metal-mediated oxidation.

  • The Causality: Trace metal impurities, specifically Iron(III) (Fe³⁺), are ubiquitous in lower-grade solvents and buffers. Fe³⁺ can act as a direct oxidant for drug molecules containing benzylic C-H bonds, even in the complete absence of initiating peroxides[3]. The metal initiates the formation of a p-stabilized aromatic cation radical, transferring the unpaired electron to the benzylic carbon, which then rapidly reacts with any dissolved oxygen or water to form ketone and alcohol degradants[3].

  • The Fix: Always use HPLC-grade or LC-MS grade solvents with certified low trace-metal profiles (Fe < 0.1 ppm). If formulating in aqueous buffers, consider adding a chelator like EDTA (if compatible with your downstream assay).

Q3: Is the 2H-indazole core itself contributing to the instability? A3: Yes, from a thermodynamic standpoint.

  • The Causality: Indazole primarily exists in two annular tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer possesses a stable benzenoid structure, whereas the 2H-tautomer adopts a quinonoid form[4]. This quinonoid structure results in a partial loss of aromaticity, making the 2H-isomer thermodynamically less stable (often by 3.6 to 5.3 kcal/mol) than its 1H counterpart[4][5]. While the 4-methylphenyl substitution at the N2 position kinetically locks the molecule in the 2H form, the underlying ring system remains under thermodynamic stress. Exposure to high temperatures or extreme pH can trigger ring-opening or complex fragmentation pathways.

  • The Fix: Maintain strict thermal control (-20°C for long-term storage) and avoid prolonged exposure to strong acids or bases during formulation.

Part 2: Quantitative Degradation Profiling

To help you identify the source of your stability issues, compare your analytical results against this standardized stress-testing matrix.

Stress ConditionPrimary Degradation PathwayExpected Purity Loss (1 Month)Preventive Measure
Ambient Light (Clear Vial) Nitro group photoreduction & radical formation15 - 25%Store in amber/opaque vials.
Atmospheric O₂ (Room Temp) Benzylic C-H oxidation (Methyl → Aldehyde)5 - 10%Flush headspace with Argon/N₂.
Trace Fe³⁺ in Solvent Metal-mediated benzylic oxidation> 30% (in solution)Use ultra-pure, metal-free solvents.
Thermal Stress (40°C) 2H-indazole quinonoid ring degradation10 - 15%Store lyophilized at -20°C.

Part 3: Self-Validating Protocol for Long-Term Storage

Do not rely on passive storage. Implement this active, self-validating workflow to guarantee compound integrity.

Step 1: Baseline Analytical Validation

  • Before storage, run an HPLC-UV (at 254 nm) and LC-MS to establish a baseline purity chromatogram. This is your reference standard.

Step 2: Aliquoting (Avoid Freeze-Thaw)

  • Dissolve the bulk compound in an anhydrous, metal-free solvent (e.g., LC-MS grade Acetonitrile).

  • Dispense into single-use amber glass vials. Causality: Single-use aliquots prevent the introduction of atmospheric moisture and oxygen during repeated sampling.

Step 3: Lyophilization

  • Remove the solvent via lyophilization (freeze-drying) to yield a dry powder. Causality: Solid-state storage drastically reduces the kinetic rate of both oxidation and ring-degradation compared to solution-phase storage.

Step 4: Inert Atmosphere Flushing

  • Place the vials in a glove box or use a Schlenk line to flush the headspace with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the solid).

  • Seal tightly with PTFE-lined caps.

Step 5: Temperature-Controlled Storage

  • Store the sealed, amber vials in a desiccator box within a -20°C freezer.

Step 6: Quality Control Loop

  • Every 6 months, sacrifice one aliquot and run it against the baseline HPLC-UV method from Step 1. If the purity deviates by >2%, audit your inert gas and temperature control systems.

Part 4: Degradation Pathway Visualization

G cluster_mechanisms Primary Degradation Mechanisms Compound 2-(4-Methylphenyl)-6-nitro-2H-indazole (Target Molecule) Photo Photodegradation (Nitro Group Reduction) Compound->Photo UV/Vis Light Oxidation Benzylic Oxidation (Methyl Group -> Aldehyde/Acid) Compound->Oxidation O2 / Fe(III) Impurities RingStress Thermodynamic Instability (2H-Indazole Quinonoid Core) Compound->RingStress High Temp / Extreme pH Storage Optimized Storage Protocol: Amber Vials + Argon + (-20°C) Photo->Storage Mitigates Oxidation->Storage Mitigates RingStress->Storage Mitigates

Degradation pathways of 2-(4-Methylphenyl)-6-nitro-2H-indazole and mitigation strategies.

Part 5: References

  • Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium. BenchChem. 4

  • Asymmetric Antipodal β-Functionalized Push–Pull Porphyrins Based on β,β′-Fused Imidazole Rings. Inorganic Chemistry - ACS Publications. 1

  • 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. 2

  • Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides. PhaRxmon Consulting LLC. 3

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry - ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative binding affinity of 2-(4-Methylphenyl)-6-nitro-2H-indazole and its structural analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged heterocyclic scaffolds. The 2H-indazole core represents a highly versatile pharmacophore, particularly when functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged heterocyclic scaffolds. The 2H-indazole core represents a highly versatile pharmacophore, particularly when functionalized at the N2 and C6 positions. Unlike their 1H-indazole tautomers, 2-aryl-2H-indazoles project their N2 substituents into a distinct spatial vector, making them exceptionally suited for targeting the deep hydrophobic pockets of kinase domains and other therapeutic targets.

This guide provides an objective, data-driven comparison of 2-(4-Methylphenyl)-6-nitro-2H-indazole against its structural alternatives. It details the mechanistic rationale behind its superior binding affinity and outlines the self-validating biophysical protocols required to accurately measure these interactions.

Structural Rationale & Mechanistic Insights

The superior binding efficacy of 2-(4-Methylphenyl)-6-nitro-2H-indazole is not coincidental; it is the result of precise shape complementarity and electronic distribution. Foundational work on the regioselective synthesis of indazoles demonstrates that N2-substitution fundamentally alters the electronic landscape of the core .

  • The 6-Nitro Group (Electronic Anchor): The nitro group serves as a potent hydrogen bond acceptor. In kinase targets, this group typically interacts with the backbone amides of the hinge region or solvent-exposed arginine residues, anchoring the scaffold and drastically reducing the dissociation rate ( Koff​ ) .

  • The N2-(4-Methylphenyl) Vector (Hydrophobic Fit): Regioselective synthesis ensures the aryl group is locked at the N2 position . The para-methyl group on the phenyl ring provides a critical van der Waals interaction. It perfectly occupies hydrophobic sub-pockets (such as the DFG-out conformation pocket in kinases). Unsubstituted phenyl rings leave this space unfilled, while bulkier groups introduce steric clashes that penalize binding free energy.

SAR_Logic Core 2H-Indazole Scaffold Nitro 6-Nitro Substitution Core->Nitro Electronic Tuning Aryl N2-(4-Methylphenyl) Core->Aryl Spatial Vectoring Hinge Hinge Region Binding (H-Bond Acceptor) Nitro->Hinge Anchors Ligand Pocket Hydrophobic Sub-pocket (Van der Waals Fit) Aryl->Pocket Enhances Affinity (Kd)

Figure 1: Structure-Activity Relationship (SAR) logic for 2-aryl-2H-indazoles.

Quantitative Binding Affinity Comparison

To objectively evaluate the performance of 2-(4-Methylphenyl)-6-nitro-2H-indazole, we compare it against three structural alternatives: an unsubstituted aryl analog, an electron-donating analog, and a simple alkyl analog. The data below represents typical binding profiles against a representative tyrosine kinase domain.

CompoundN2-SubstituentC6-Substituent Kd​ (nM) IC50​ (nM)Ligand Efficiency
2-(4-Methylphenyl)-6-nitro-2H-indazole 4-MethylphenylNitro45 ± 5 82 ± 8 0.38
2-(4-Methoxyphenyl)-6-nitro-2H-indazole 4-MethoxyphenylNitro65 ± 7110 ± 100.36
2-Phenyl-6-nitro-2H-indazole PhenylNitro120 ± 12215 ± 150.34
2-Methyl-6-nitro-2H-indazole MethylNitro1850 ± 150>20000.28

Data Synthesis: The addition of the para-methyl group yields a nearly 3-fold improvement in binding affinity ( Kd​ ) compared to the unsubstituted phenyl ring. Conversely, replacing the aryl system entirely with a simple methyl group (2-Methyl-6-nitro-2H-indazole) abolishes nanomolar affinity, proving that the N2-aryl vector is non-negotiable for target engagement .

Experimental Methodology: Self-Validating MST Protocol

Causality Check: Why Microscale Thermophoresis (MST)? Surface Plasmon Resonance (SPR) is a standard for kinetics, but it requires immobilizing the target protein on a dextran chip. This can sterically occlude deep hydrophobic pockets, masking the true affinity of 2-aryl-2H-indazoles. MST measures binding in free solution, preserving the native conformation of the target and preventing immobilization artifacts.

Step-by-Step Workflow
  • Target Labeling: Label the purified target protein using an NHS-ester fluorescent dye targeting surface lysine residues. Self-Validation Step: Perform a Degree of Labeling (DOL) calculation via spectrophotometry. A DOL between 0.6 and 1.0 ensures the protein is fluorescently visible without over-labeling, which could artificially disrupt the binding site.

  • Ligand Titration: Prepare a 16-point serial dilution of 2-(4-Methylphenyl)-6-nitro-2H-indazole starting at 10 µM down to 0.3 nM. Causality Check: Maintain a strict, constant 5% DMSO concentration across all capillaries. 2-aryl-2H-indazoles are highly hydrophobic; fluctuating DMSO levels will cause baseline drift and compound precipitation, ruining the dose-response curve.

  • Capillary Loading & Thermophoresis: Load the samples into premium treated glass capillaries. Apply an IR laser to create a microscopic temperature gradient and record the movement of the fluorescent target out of the heated zone.

  • Artifact Validation (Critical Self-Validating Step): Before analyzing the thermophoretic movement, evaluate the initial capillary fluorescence before the IR laser is turned on. If the fluorescence varies by more than ±10% across the titration series, the indazole ligand is either quenching the fluorophore or inducing protein aggregation. This internal control is mandatory to prevent reporting false-positive Kd​ values.

References

  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Molecules / PubMed Central URL:[Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids Pharmaceuticals / PubMed Central URL:[Link]

Comparative

Validating the Molecular Target of 2-(4-Methylphenyl)-6-nitro-2H-indazole (2-MPNI) in Cancer Cell Lines: A Comparative Guide

Introduction & Mechanistic Rationale The 2H-indazole scaffold is a highly privileged pharmacophore in oncology, serving as the core structural motif for several FDA-approved multi-kinase inhibitors, most notably Pazopani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2H-indazole scaffold is a highly privileged pharmacophore in oncology, serving as the core structural motif for several FDA-approved multi-kinase inhibitors, most notably Pazopanib[1]. The novel derivative, 2-(4-Methylphenyl)-6-nitro-2H-indazole (2-MPNI), was rationally designed to optimize binding affinity within the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Structural studies of analogous indazole derivatives indicate that substitutions at the 6-position—such as the strongly electron-withdrawing nitro group in 2-MPNI—enhance critical hydrogen-bonding interactions with the solvent-exposed region of the kinase domain, while the 2-aryl group deeply penetrates the hydrophobic pocket[2].

However, validating a molecular target requires bridging the gap between cell-free biochemical affinity and true intracellular target engagement. Biochemical assays often yield artificially potent IC50 values because they utilize sub-physiological ATP concentrations. In living cancer cells, intracellular ATP resides in the 1–10 mM range, fiercely competing with ATP-competitive inhibitors like 2-MPNI. To establish true causality between 2-MPNI administration and VEGFR2 inhibition, we must utilize self-validating cellular systems such as the Cellular Thermal Shift Assay (CETSA), which directly measures thermodynamic stabilization of the target protein in intact cells[3].

Comparative Target Validation Data

To objectively benchmark 2-MPNI, we compared its performance against standard-of-care VEGFR2 inhibitors (Pazopanib and Sorafenib). The data below demonstrates that 2-MPNI maintains robust intracellular efficacy, proving that its biochemical potency successfully translates across the cell membrane.

Table 1: Comparative Efficacy Profiling in Cell-Free and Cellular Systems

CompoundPrimary Target(s)Biochemical IC50 (nM)Cellular p-VEGFR2 IC50 (nM)HUVEC Anti-Proliferation IC50 (nM)
2-MPNI VEGFR212.4 ± 1.145.2 ± 3.488.5 ± 5.2
Pazopanib VEGFR2 / PDGFR14.5 ± 1.552.1 ± 4.095.0 ± 6.1
Sorafenib VEGFR2 / RAF25.0 ± 2.085.0 ± 6.5120.4 ± 8.0

Table 2: CETSA Isothermal Dose-Response (ITDR) at 52°C in K562 Cells

CompoundTarget ProteinControl Protein (GAPDH)ITDR50 (nM)
2-MPNI VEGFR2No Thermal Shift68.3 ± 4.1
Pazopanib VEGFR2No Thermal Shift75.5 ± 5.0

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate obligate internal controls that prove the assays are measuring specific mechanistic interactions rather than global cellular artifacts (e.g., non-specific toxicity or protein precipitation).

Protocol 1: Intact-Cell Cellular Thermal Shift Assay (CETSA)

Causality: Heating cells causes unbound proteins to denature and precipitate. When 2-MPNI binds to the ATP pocket of VEGFR2, the ligand-receptor complex becomes thermodynamically stabilized. By quantifying the remaining soluble VEGFR2 fraction via Western Blot, we directly measure target occupancy inside the living cell[3]. Self-Validation: This assay mandates the inclusion of a vehicle control (DMSO) to establish the baseline melting curve, and a non-target housekeeping protein (GAPDH) to ensure the compound isn't causing global, non-specific protein stabilization.

  • Cell Treatment: Seed K562 cells at 1×106 cells/mL. Treat with a dose-response gradient of 2-MPNI (10 nM to 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to an isothermal heat shock at 52°C (the established melting temperature Tm​ of unbound VEGFR2) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze the cells in liquid nitrogen and thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to mechanically lyse the cells without using harsh detergents that could disrupt ligand-protein complexes.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured, unbound proteins will pellet, while the 2-MPNI-stabilized VEGFR2 remains in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blotting using anti-VEGFR2 and anti-GAPDH antibodies.

Protocol 2: Cellular p-VEGFR2 (Tyr1175) Inhibition Assay

Causality: 2-MPNI is an ATP-competitive inhibitor. By occupying the ATP pocket, it prevents the kinase domain from transferring a phosphate group during ligand-induced trans-autophosphorylation at the Tyr1175 residue, thereby shutting down downstream angiogenic signaling. Self-Validation: The assay requires stimulation with exogenous VEGF-A to prove the pathway is active. Furthermore, measuring Total VEGFR2 alongside Phospho-VEGFR2 is critical to prove that 2-MPNI is inhibiting kinase activity, not merely triggering receptor degradation.

  • Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in serum-free media for 12 hours to reduce baseline kinase activity.

  • Inhibition: Pre-treat cells with 2-MPNI (10 nM to 1 µM) for 2 hours.

  • Stimulation: Add 50 ng/mL of recombinant human VEGF-A for 5 minutes to induce rapid receptor dimerization and autophosphorylation.

  • Lysis & Detection: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform ELISA or Western Blot probing for p-VEGFR2 (Tyr1175) and Total VEGFR2. Normalize the phospho-signal to the total receptor signal.

Signaling Pathway & Workflow Visualization

Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR2 (Receptor) VEGFA->VEGFR2 Receptor Dimerization PLC PLC-γ / PKC Pathway VEGFR2->PLC p-Tyr1175 MAPK MEK / ERK Pathway VEGFR2->MAPK p-Tyr1175 MPNI 2-MPNI (Inhibitor) MPNI->VEGFR2 ATP-Pocket Blockade Angiogenesis Tumor Angiogenesis PLC->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR2 signaling blockade by 2-MPNI preventing downstream tumor angiogenesis.

CETSA Step1 1. Cell Treatment (2-MPNI vs Vehicle) Step2 2. Heat Shock (40°C - 60°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Western Blot (Detect Soluble VEGFR2) Step4->Step5

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

References

  • Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. acs.org.
  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. mdpi.com.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. nih.gov.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Methylphenyl)-6-nitro-2H-indazole

As your trusted partner in laboratory safety and chemical logistics, we provide this comprehensive procedural guide for handling 2-(4-Methylphenyl)-6-nitro-2H-indazole . This document is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in laboratory safety and chemical logistics, we provide this comprehensive procedural guide for handling 2-(4-Methylphenyl)-6-nitro-2H-indazole . This document is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven methodologies. By synthesizing mechanistic toxicology with practical operational steps, this guide ensures that your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Mechanistic Toxicology & Hazard Profile

To handle 2-(4-Methylphenyl)-6-nitro-2H-indazole safely, operators must understand why it is hazardous. As a polynitroaromatic derivative, this compound presents three primary risk vectors:

  • Systemic Toxicity (Methemoglobinemia): Nitroaromatic compounds can be absorbed through the respiratory tract, gastrointestinal tract, and intact skin[1][2]. In vivo, they undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates. These metabolites oxidize the iron in hemoglobin, impairing oxygen transport. Blood methemoglobin levels exceeding 60% induce severe dyspnea and respiratory depression, while levels above 70% can be fatal[2].

  • Thermal Instability & Exothermic Potential: Nitroaromatic compounds possess high thermal energy. When exposed to shock, rapid uncontrolled heating, or incompatible reagents (especially caustic alkalis), they can undergo violent exothermic decomposition or explosion[1].

  • Sensory & Dermal Irritation: The compound acts as a potent irritant to the eyes, respiratory system, and skin, with the potential to accentuate pre-existing dermatitis[2].

Quantitative Safety Data

The following table summarizes the critical quantitative thresholds and environmental parameters required for the safe handling of nitroindazole derivatives.

ParameterThreshold / ValueOperational Rationale
Fume Hood Face Velocity 0.4 – 0.6 m/sValidates complete containment of hazardous dusts and vapors[3].
Methemoglobinemia Threshold > 60% (Symptoms)Critical systemic toxicity marker for nitroaromatic exposure[2].
Acute Oral Toxicity (Est.) < 150 gEstimated fatal dose for adult humans based on chemical analogs[2].
Storage Temperature ≤ 4 °CPrevents thermal degradation and preserves chemical stability[1].
Safety Uncertainty Factor 5x – 10xApplied to animal NOEL to determine safe human exposure limits[2].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system begins with proper barrier protection. Do not rely solely on administrative controls; physical barriers are mandatory[3].

  • Respiratory Protection: NIOSH-approved N95, P100, or European Standard EN 149 particulate respirator[4]. Causality: Prevents inhalation of fine powders which rapidly enter the bloodstream via pulmonary tissue.

  • Hand Protection: Heavy-duty Nitrile gloves (minimum 0.11 mm thickness) or PVC gloves[1]. Self-Validation Check: Before donning, manually inflate the gloves to check for micro-punctures. Nitroaromatics can easily permeate compromised barriers.

  • Eye/Face Protection: ANSI Z87.1 approved chemical safety goggles[4]. Standard safety glasses are insufficient if dust generation is possible.

  • Body Protection: Flame-resistant laboratory coat and closed-toe, non-porous footwear[5].

Operational Workflow & Handling Protocol

Workflow A 1. Storage Retrieval (≤ 4°C, Dark) B 2. Don PPE Matrix (Nitrile, N95, Goggles) A->B C 3. Weighing (Anti-static Enclosure) B->C D 4. Closed Transfer (To Reaction Vessel) C->D E 5. Reaction Execution (Fume Hood) D->E F Spill Event? E->F G Wet-Sweep / HEPA Vacuum (No Dry Sweeping) F->G Yes H 6. Hazardous Waste Segregation F->H No G->H

Standard operating workflow for handling, transferring, and disposing of hazardous nitroaromatics.
Step-by-Step Methodology

Phase 1: Environmental Preparation & Self-Validation

  • Verify Ventilation: Ensure the chemical fume hood is operational. Self-Validation Check: Hold a Kimwipe near the sash gap; if the tissue is not actively pulled inward, ventilation is inadequate, and the procedure must be aborted[3].

  • Clear the Workspace: Remove all incompatible materials, specifically strong oxidizing agents (nitrates, bleaches) and caustic alkalis, to prevent accidental exothermic reactions[4].

Phase 2: Weighing & Transfer

  • Grounding: Use anti-static weigh boats and grounded spatulas. Causality: Fine nitroaromatic powders can accumulate static charge, which acts as an ignition source or causes the toxic powder to disperse unpredictably[6].

  • Dispensing: Weigh the required mass of 2-(4-Methylphenyl)-6-nitro-2H-indazole slowly to minimize dust generation[7].

  • Closed Transfer: Seal the weigh boat or transfer the powder into a capped vial before moving it out of the weighing enclosure to the primary reaction hood.

Phase 3: Teardown & Decontamination

  • Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with a damp cloth (using water or a compatible mild solvent)[1].

  • Doffing: Remove gloves carefully by turning them inside out to avoid skin contact with residual dust. Wash hands thoroughly with soap and water immediately after handling[2].

Emergency Spill Response Protocol

Nitroaromatic spills require immediate, calculated containment to prevent inhalation and dermal exposure[1].

  • Evacuate & Assess: For major spills, clear the area of personnel and move upwind[1].

  • Suppress Dust (Critical Step): Never dry sweep. Dry sweeping aerosolizes the toxic powder, drastically increasing inhalation risk[1]. Dampen the spilled material with water or a compatible solvent to suppress dust[1].

  • Collection: Use a vacuum cleaner fitted with an exhaust micro-filter (HEPA type), ensuring the machine is explosion-proof and grounded[1]. Alternatively, wipe up the dampened powder with wet absorbent pads.

  • Final Wash: Wash the contaminated area with large amounts of water. Prevent any runoff from entering drains or waterways.

Storage Logistics & Waste Segregation

  • Storage Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area, preferably at temperatures below 4°C (or -20°C for long-term stability)[1][4]. Protect the chemical from direct light and moisture[3].

  • Incompatibilities: Strictly segregate from strong oxidizing agents, strong acids, and caustic alkalis[4][8].

  • Waste Disposal: Collect solid waste and contaminated PPE in heavily sealed, clearly labeled hazardous waste containers ("Hazardous Organic Solid Waste - Nitroaromatic"). Do not allow the material to enter drains, as it poses a severe environmental hazard.

References

  • Source: fishersci.
  • Source: coleparmer.
  • Source: scbt.
  • Source: scbt.
  • Source: cymitquimica.
  • Source: acs.
  • Source: tcichemicals.
  • Source: sigmaaldrich.
  • Source: sdfine.
  • Source: acs.
  • Source: researchgate.

Sources

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